molecular formula C16H17N B073416 9-Butyl-9H-carbazole CAS No. 1484-08-8

9-Butyl-9H-carbazole

Cat. No.: B073416
CAS No.: 1484-08-8
M. Wt: 223.31 g/mol
InChI Key: SQFONLULGFXJAA-UHFFFAOYSA-N
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Description

9-Butyl-9H-carbazole is an organic compound with the molecular formula C16H17N. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure. This compound features a butyl group attached to the nitrogen atom of the carbazole ring, enhancing its solubility and altering its chemical properties. Carbazoles are significant in various fields due to their electronic properties and stability, making them useful in organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-9H-carbazole typically involves the alkylation of carbazole. One common method is the reaction of carbazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. The purification of the final product is often achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carbazole-9-one derivatives.

    Reduction: Reduction reactions can convert the carbazole ring into more saturated structures, though these are less common.

    Substitution: Electrophilic substitution reactions are prevalent, where the aromatic ring of the carbazole can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products:

    Oxidation: Carbazole-9-one derivatives.

    Reduction: Saturated carbazole derivatives.

    Substitution: Halogenated carbazoles or other functionalized carbazole derivatives.

Scientific Research Applications

9-Butyl-9H-carbazole has diverse applications across several scientific fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its stability and electronic properties make it a valuable intermediate.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge-transport properties.

Mechanism of Action

The mechanism by which 9-Butyl-9H-carbazole exerts its effects depends on its application:

    Electronic Applications: In OLEDs, it functions as a hole-transport material, facilitating the movement of positive charges through the device.

    Biological Applications: The compound can interact with various molecular targets, such as enzymes or receptors, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

  • 9-Methyl-9H-carbazole
  • 9-Ethyl-9H-carbazole
  • 9-Propyl-9H-carbazole

Comparison:

  • Solubility: The butyl group in 9-Butyl-9H-carbazole enhances its solubility compared to shorter alkyl chain derivatives.
  • Electronic Properties: The length of the alkyl chain can influence the electronic properties, with longer chains generally providing better solubility but potentially altering the electronic characteristics.
  • Applications: While all these compounds can be used in electronic applications, the specific choice depends on the desired balance between solubility and electronic performance.

Properties

IUPAC Name

9-butylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-3-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFONLULGFXJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163980
Record name 9-Butyl-9H-carbazole
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Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-08-8
Record name N-Butylcarbazole
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Record name 9-Butyl-9H-carbazole
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Record name 9-Butyl-9H-carbazole
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Synthesis routes and methods I

Procedure details

46.9 g (0.44 tool) of butyryl chloride are added dropwise to a suspension of 93.3 g (0.7 tool) of AlCl3 in 100 ml of methylene chloride in the course of 30 minutes, while stirring and cooling to -10° to -5°. A solution of 22.3 g (0.1 tool) of N-butylcarbazole in 50 ml of CH2Cl2 is then added dropwise at -10° to -5° in the course of 2 hours. The suspension is stirred at 0° to 20° for 16 hours and then poured onto ice. The emulsion formed is extracted twice with CHCl3 and the extract is washed with water, dried over MgSO4 and evaporated. The crude 3,6-dibutyryl-9-butyl-9H-carbazole is re-crystallized from 80 ml of ethanol. The resulting crystals have a melting point of 107°-109°. 3,6-Dipropionyl-9-butyl-9H-carbazole, which has a melting point of 142°-144° is obtained in an analogous manner from 81.4 g of propionyl chloride and 44.7 g of N-butylcarbazole.
Quantity
46.9 g
Type
reactant
Reaction Step One
Name
Quantity
93.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 100 g (0.6 tool) of carbazole in 200 ml of toluene is heated under reflux, with stirring. After cooling to 95°, first 26.8 g (0.12 tool) of triethylbenzylammonium chloride and then a solution of 169.8 g of KOH in 180 ml of water are added. The temperature thereby drops to 65°. 205.6 g (1.5 tool) of butyl bromide are now added in the course of 5 minutes, with vigorous stirring, whereupon the temperature rises to 92°. The mixture is kept under reflux for a further 10 minutes, all the carbazole dissolving. The aqueous phase is then removed. The toluene phase is washed with a little water, dried over Na2CO3 and evaporated in vacuo. The oily residue is dissolved in 300 ml of warm hexane and the solution is clarified. On cooling, the product crystallizes in beige-coloured crystals of melting point 50°-52°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
205.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
169.8 g
Type
reactant
Reaction Step Four
Quantity
26.8 g
Type
catalyst
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Four

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